N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-8-12(2)16(9-11)20-18(22)17(21)14-10-19-15-6-4-3-5-13(14)15/h3-10,19H,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBCGBSMBKDZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the condensation of 2,5-dimethylaniline with indole-3-carboxaldehyde, followed by an acylation reaction. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction. The final acylation step can be carried out using acetic anhydride or acetyl chloride under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: shares structural similarities with other indole derivatives, such as indomethacin and tryptophan.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
This compound: is unique due to the presence of both the 2,5-dimethylphenyl and indole groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, differentiating it from other indole derivatives.
Biological Activity
N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C18H16N2O2
- Molecular Weight : 296.34 g/mol
- Structure : The compound features an indole moiety attached to an oxoacetamide group, which is known for interacting with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The indole ring is known for its ability to modulate biological pathways by influencing enzyme activity and receptor signaling.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as a ligand for various receptors, thereby altering cellular responses.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through caspase activation pathways:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 10.56 ± 1.14 | Caspase-dependent apoptosis |
This suggests that the compound may have a role in cancer therapy by targeting specific signaling pathways involved in cell survival and death.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate efficacy against various bacterial strains, suggesting potential as a novel antimicrobial agent.
Case Studies
-
In Vitro Studies :
- In a study assessing the cytotoxic effects on HepG2 cells, the compound demonstrated significant inhibition of cell proliferation with an IC50 value indicating effective dose levels for inducing apoptosis.
"The compound induced time-dependent and dose-dependent cleavage of poly ADP-ribose polymerase (PARP) and increased caspase activity" .
-
In Vivo Studies :
- Animal models have been employed to evaluate the therapeutic potential of this compound in treating tumors. Results showed promising tumor regression rates when administered at specific dosages.
Comparison with Related Compounds
The structural similarities between this compound and other indole derivatives such as indomethacin and tryptophan highlight its unique substitution pattern that may confer distinct biological properties:
| Compound | Similarity | Unique Features |
|---|---|---|
| Indomethacin | Indole structure | Anti-inflammatory properties |
| Tryptophan | Indole amino acid | Precursor to serotonin |
Q & A
Basic: What synthetic routes are commonly employed for the preparation of N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide?
Answer:
The synthesis typically involves coupling 1H-indole-3-carboxylic acid derivatives with substituted anilines. A representative method includes:
- Step 1: Activation of 1H-indole-3-glyoxylic acid using chloroacetyl chloride or similar acylating agents in the presence of triethylamine (as a base) and dichloromethane (DCM) as solvent .
- Step 2: Reaction with 2,5-dimethylaniline under reflux conditions, monitored by TLC for completion. Purification via silica gel chromatography (gradient elution with 0–8% MeOH in DCM) yields the final compound .
Critical parameters include stoichiometric control of the acylating agent and reaction time optimization to minimize side products like over-acylated intermediates .
Advanced: How can spectroscopic and computational methods resolve structural ambiguities in this compound?
Answer:
- FT-IR/Raman: Key vibrational bands include C=O stretching (~1700 cm⁻¹ for the oxoacetamide group) and N-H indole vibrations (~3400 cm⁻¹). Discrepancies in peak splitting may indicate rotational isomerism .
- NMR: NMR shows distinct signals for the dimethylphenyl group (δ 2.14–2.86 ppm, singlet for methyl groups) and indole NH (δ 10–12 ppm, broad). NMR confirms the carbonyl carbons (δ ~168–170 ppm) .
- DFT Calculations: Geometry optimization at the B3LYP/6-311++G(d,p) level predicts bond angles and electron density distribution, aiding in assigning experimental spectral features .
Advanced: What in vitro models are suitable for evaluating its biological activity, and how are contradictions in data addressed?
Answer:
- Antimicrobial Assays: Use 96-well plate liquid inhibition assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are compared with positive controls (e.g., ciprofloxacin) .
- Neuroactivity Screening: GABAA receptor binding assays (radioligand displacement) assess affinity. Contradictions between in vitro binding and in vivo anxiolytic effects (e.g., in mice) may arise due to pharmacokinetic factors like blood-brain barrier penetration, requiring follow-up PK/PD studies .
Basic: What chromatographic techniques ensure purity, and how are they validated?
Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) are used. Mobile phases often combine acetonitrile and 0.1% formic acid in water. Method validation includes linearity (R² > 0.99), LOD/LOQ (<1 µg/mL), and precision (RSD < 2%) .
- TLC: Silica gel 60 F254 plates with ethyl acetate/hexane (3:7) visualize spots under UV. Rf values (~0.5) are compared with synthetic intermediates to confirm reaction progression .
Advanced: How do structural modifications (e.g., substituent variation) impact bioactivity?
Answer:
- Case Study: Replacement of the 2,5-dimethylphenyl group with a 4-fluorobenzyl group (as in TCS 1105) enhances GABAA receptor affinity but reduces metabolic stability due to increased lipophilicity .
- SAR Trends: Electron-withdrawing groups on the phenyl ring (e.g., -Cl) improve antimicrobial potency, while bulkier substituents (e.g., isopropyl) may sterically hinder target binding .
Advanced: What crystallographic challenges arise in resolving its structure, and how are they mitigated?
Answer:
- Crystal Growth: Slow evaporation from ethyl acetate/petroleum ether yields suitable single crystals. Poor diffraction due to flexibility in the oxoacetamide linkage is addressed by low-temperature (100 K) data collection .
- Refinement: SHELXL-2018 refines anisotropic displacement parameters. Twinning or disorder in the dimethylphenyl group requires constraints (e.g., SIMU/ISOR) during refinement .
Basic: What stability-indicating assays are recommended for long-term storage?
Answer:
- Forced Degradation: Exposure to heat (60°C, 72 hr), acid/alkali (0.1N HCl/NaOH), and UV light identifies degradation products (e.g., hydrolysis of the acetamide bond).
- HPLC-MS: Quantifies degradation under accelerated conditions (40°C/75% RH). Stabilizers like ascorbic acid (0.1% w/w) prevent oxidative decomposition .
Advanced: How do computational docking studies predict target interactions?
Answer:
- Target Selection: Homology models of GABAA receptors (based on PDB: 6HUP) are used. The indole ring aligns with π-π stacking residues (e.g., Phe200), while the oxoacetamide group forms hydrogen bonds with Tyr205 .
- MD Simulations: NAMD simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) > 3 Å suggests conformational rearrangements that reduce affinity .
Basic: What are the key considerations for scaling up synthesis from milligram to gram scale?
Answer:
- Solvent Optimization: Replace DCM with toluene for safer large-scale reflux.
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time from 24 hr to 8 hr .
- Workup: Liquid-liquid extraction (water/ethyl acetate) replaces column chromatography for cost-effective purification .
Advanced: How does the compound’s electronic structure influence its redox behavior in electrochemical assays?
Answer:
- Cyclic Voltammetry: A glassy carbon electrode in 0.1M PBS (pH 7.4) shows irreversible oxidation at +0.85 V (vs. Ag/AgCl), attributed to the indole moiety. DFT-calculated HOMO/LUMO gaps (~4.5 eV) correlate with experimental redox potentials .
- Mechanistic Insight: Oxidation generates a radical cation localized on the indole ring, confirmed by EPR spin trapping with DMPO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
